3-Chlorobenzoyl isothiocyanate
Overview
Description
3-Chlorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4ClNOS and a molecular weight of 197.641 g/mol . It is a derivative of benzoyl isothiocyanate, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Isothiocyanates, a group to which 3-chlorobenzoyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes .
Mode of Action
Isothiocyanates are known to be weak electrophiles and are susceptible to nucleophilic attack at the carbon atom . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
It is known that the action of isothiocyanates can be influenced by factors such as ph and the presence of certain cofactors .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzoyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates . It interacts with many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely governed by the unique structure of the this compound molecule.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cell survival signaling molecules such as Akt and NFκB .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can isomerize to the isothiocyanate through a reaction derived from primary amines .
Dosage Effects in Animal Models
While specific studies on this compound are limited, other isothiocyanates have been studied in animal models. For instance, phenethyl isothiocyanate (PEITC) reduced tumor size when given simultaneously with a carcinogen . The effects varied with different dosages .
Metabolic Pathways
Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that isothiocyanates can enter cells by facilitated passive diffusion .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Other isothiocyanates have been studied for their subcellular localization. For instance, fluorescein isothiocyanate-labeled chitosan oligosaccharides were found to be preferentially localized in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction proceeds as follows:
C8H4ClCOCl+KSCN→C8H4ClNCS+KCl
This reaction typically occurs under mild conditions and yields the desired isothiocyanate product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chlorobenzoic acid and thiocyanic acid.
Reduction: Electrochemical reduction of this compound can yield thioformamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Acidic or basic aqueous conditions facilitate hydrolysis.
Reduction Conditions: Electrochemical reduction typically requires a suitable electrolyte and a controlled potential.
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution.
3-Chlorobenzoic Acid: Formed through hydrolysis.
Thioformamides: Formed through reduction.
Scientific Research Applications
3-Chlorobenzoyl isothiocyanate has diverse applications in scientific research:
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Benzoyl Isothiocyanate: Lacks the chlorine substitution and has different reactivity and applications.
Phenyl Isothiocyanate: Another aromatic isothiocyanate with distinct properties and uses.
Allyl Isothiocyanate: Known for its presence in mustard oil and different biological activities.
Uniqueness of 3-Chlorobenzoyl Isothiocyanate: The presence of the chlorine atom at the third position of the benzene ring in this compound imparts unique reactivity and properties compared to other isothiocyanates. This substitution can influence its electrophilicity and interactions with biological molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chlorobenzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISLKTWVWIULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373878 | |
Record name | 3-chlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66090-36-6 | |
Record name | 3-chlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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